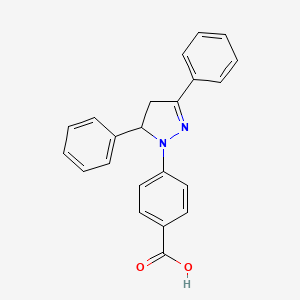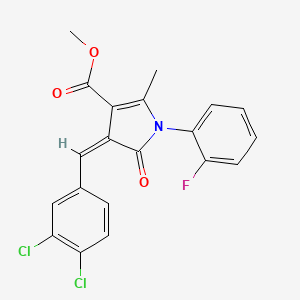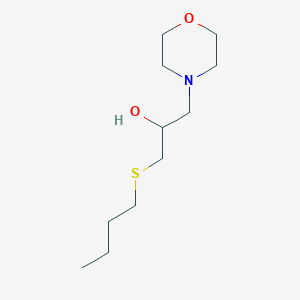![molecular formula C24H16N4O3 B5004738 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group and a quinoxaline moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phthalimide and quinoxaline intermediates. The phthalimide group can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions. The quinoxaline moiety is often prepared via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step typically involves the coupling of the phthalimide and quinoxaline intermediates through an acylation reaction, forming the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The quinoxaline moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide derivatives: Compounds with similar phthalimide structures, such as N-Phthalylglycine, share some chemical properties and reactivity.
Quinoxaline derivatives:
Uniqueness
What sets 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide apart is the combination of the phthalimide and quinoxaline groups within a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O3/c29-22(14-28-23(30)17-8-1-2-9-18(17)24(28)31)26-16-7-5-6-15(12-16)21-13-25-19-10-3-4-11-20(19)27-21/h1-13H,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPZLDUDVHGLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5004673.png)
![4-N-methyl-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5004685.png)
![N'-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine](/img/structure/B5004708.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5004713.png)
![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)

![1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5004732.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)

![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5004761.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)
